molecular formula C5H8Br2N2 B2731640 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide CAS No. 2007915-81-1

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

Cat. No.: B2731640
CAS No.: 2007915-81-1
M. Wt: 255.941
InChI Key: IUHNUZXGKLOGHZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is known for its biological and chemical importance. The presence of a bromomethyl group and a methyl group on the imidazole ring enhances its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of 1-methylimidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the imidazole ring. The compound’s interactions with molecular targets and pathways depend on the specific functional groups introduced during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-1H-imidazole hydrobromide
  • 4-(Bromomethyl)-1H-imidazole hydrobromide
  • 2-(Bromomethyl)-1H-imidazole hydrobromide

Uniqueness

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is unique due to the presence of both a bromomethyl and a methyl group on the imidazole ring. This dual substitution pattern enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The compound’s versatility in synthetic applications makes it a valuable tool in the development of new chemical entities and materials.

Properties

IUPAC Name

5-(bromomethyl)-1-methylimidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHNUZXGKLOGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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